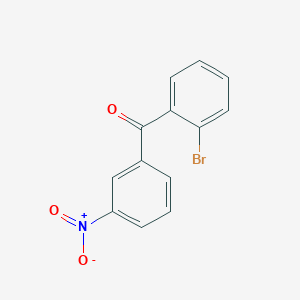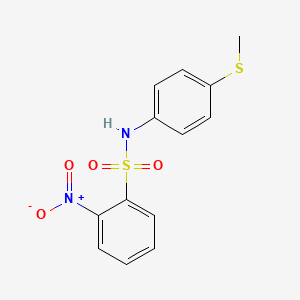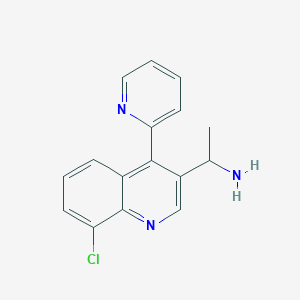![molecular formula C6H4N6 B12637837 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine CAS No. 944721-60-2](/img/structure/B12637837.png)
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, tetrazole, and pyridine rings. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine typically involves cyclization reactions. One common method is the cyclization of pyridine N-oxides with sulfonyl or phosphoryl azides under heating conditions . Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . These methods highlight the versatility of the compound’s synthesis, allowing for the formation of the fused ring system under various conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalysts. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the development of optoelectronic devices, sensors, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine: Shares a similar fused ring system and is used in various pharmaceutical and industrial applications.
Tetrazolo[1,5-a]pyridine: Another related compound with applications in materials science and chemistry.
Uniqueness: 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine stands out due to its unique combination of imidazole, tetrazole, and pyridine rings, which imparts distinct properties and reactivity. This makes it a valuable compound for specialized applications that require specific chemical and physical characteristics.
Eigenschaften
CAS-Nummer |
944721-60-2 |
|---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
1,3,5,10,11,12-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-5-9-10-11-12(5)6-4(1)7-3-8-6/h1-3H,(H,7,8) |
InChI-Schlüssel |
BUADLGPETYIIIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=NN2C3=C1NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




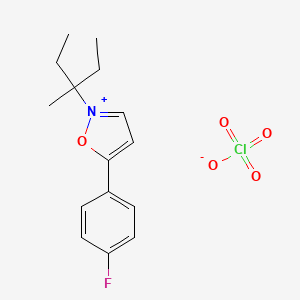
![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)

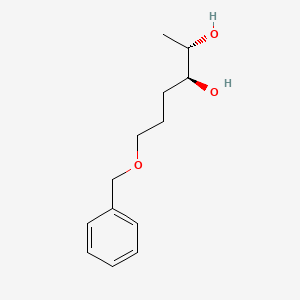


![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
